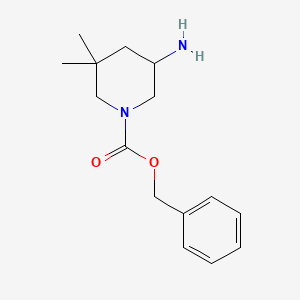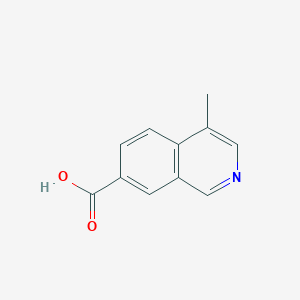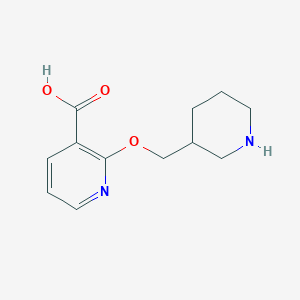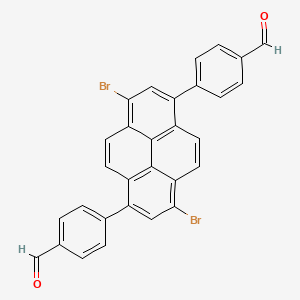
5-Ethylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrimidine-2-carbonitrile typically involves the reaction of ethylamine with malononitrile and formamide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and halogenated pyrimidines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Ethylpyrimidine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile: Similar in structure but lacks the ethyl group, which can affect its reactivity and biological activity.
Pyrimidinone-5-carbonitrile:
Uniqueness
5-Ethylpyrimidine-2-carbonitrile is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-ethylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-2-6-4-9-7(3-8)10-5-6/h4-5H,2H2,1H3 |
InChI Key |
VCPUXILIJDCTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)







![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)

![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)

![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)

